N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 86298-24-0
VCID: VC16033781
InChI: InChI=1S/C13H10N4O/c18-13(14-10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)15-16-17/h1-9H,(H,14,18)
SMILES:
Molecular Formula: C13H10N4O
Molecular Weight: 238.24 g/mol

N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide

CAS No.: 86298-24-0

Cat. No.: VC16033781

Molecular Formula: C13H10N4O

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide - 86298-24-0

Specification

CAS No. 86298-24-0
Molecular Formula C13H10N4O
Molecular Weight 238.24 g/mol
IUPAC Name N-phenylbenzotriazole-1-carboxamide
Standard InChI InChI=1S/C13H10N4O/c18-13(14-10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)15-16-17/h1-9H,(H,14,18)
Standard InChI Key ZSQPWIRBCUQHBN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3N=N2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular structure consists of a benzotriazole ring system fused to a carboxamide group at the 1-position, with a phenyl group attached to the amide nitrogen. The benzotriazole moiety comprises a benzene ring fused to a triazole ring (two nitrogen atoms at positions 1 and 2, and one at position 3), creating a planar, aromatic system with delocalized π-electrons . The SMILES notation (C1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3N=N2) and InChIKey (ZSQPWIRBCUQHBN-UHFFFAOYSA-N) confirm the connectivity and stereoelectronic configuration .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC₁₃H₁₀N₄O
Molecular weight238.24 g/mol
SMILESC1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3N=N2
InChIKeyZSQPWIRBCUQHBN-UHFFFAOYSA-N

Crystallographic and Conformational Insights

While direct crystallographic data for N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide are unavailable, analogous compounds like 1-phenyl-1H-benzo[d][1,2,] triazole (CID 136693) exhibit orthorhombic crystal systems with space group Pca2₁ and unit cell parameters a = 8.3570 Å, b = 10.5669 Å, and c = 10.8850 Å . These metrics suggest strong intermolecular interactions, likely π-π stacking and hydrogen bonding, which may also stabilize the carboxamide derivative .

Synthetic Methodologies

Acylation of Benzotriazole

A general route to N-acylbenzotriazoles involves the reaction of 1H-benzotriazole with carboxylic acid derivatives. The Arkivoc study demonstrates that 2,2,2-trifluoroacetic anhydride (TFAA) activates carboxylic acids to form mixed anhydrides, which subsequently react with benzotriazole to yield N-acylbenzotriazoles . Adapting this protocol, N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide could be synthesized via:

  • Activation: Treating phenylcarbamic acid with TFAA in dichloromethane (DCM) to form a reactive mixed anhydride.

  • Nucleophilic substitution: Adding 1H-benzotriazole to the anhydride intermediate, facilitating amide bond formation .

Table 2: Gram-Scale Synthesis Parameters (Hypothetical)

ParameterValueSource
Reagent (Carboxylic acid)Phenylcarbamic acid
Activator2,2,2-Trifluoroacetic anhydride
SolventDry DCM
Reaction time3 hours
Yield~90% (predicted)

Alternative Pathways

Alternative methods may include:

  • Ugi reaction: Multi-component condensation of benzotriazole, an isocyanide, a phenyl group-containing amine, and a carbonyl compound.

  • Direct amidation: Coupling benzotriazole-1-carbonyl chloride with aniline under Schotten-Baumann conditions.

Physicochemical Properties

Predicted Collision Cross-Section (CCS)

Ion mobility spectrometry (IMS) data for the compound’s adducts provide insights into its gas-phase conformation. The [M+H]⁺ ion (m/z 239.09274) has a predicted CCS of 150.8 Ų, indicating a compact structure, while the [M+Na]⁺ adduct (m/z 261.07468) exhibits a larger CCS (165.5 Ų) due to sodium’s coordination effects .

Table 3: Predicted CCS Values for Major Adducts

Adductm/zCCS (Ų)Source
[M+H]⁺239.09274150.8
[M+Na]⁺261.07468165.5
[M-H]⁻237.07818154.2

Thermodynamic and Solubility Profiles

Although experimental data are scarce, the methyl-substituted analog (N-methyl-N-phenyl-1H-1,2,3-benzotriazole-1-carboxamide, CAS 190511-51-4) offers proxy metrics:

  • Boiling point: 412.1°C (predicted) .

  • Density: 1.26 g/cm³ (predicted) .

  • pKa: 0.18 ± 0.50, suggesting weak acidity at the amide nitrogen .

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